molecular formula C11H11F6NO B13031263 (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13031263
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the C1 position, with an amino group at C1 and a hydroxyl group at C2. This compound is synthesized via methods analogous to those described in J. Med. Chem. (2011), where a related positional isomer was prepared with an 86% yield . The 3,5-bis(trifluoromethyl)phenyl group confers strong electron-withdrawing properties, enhancing metabolic stability and binding affinity in medicinal chemistry contexts.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m0/s1

InChI Key

BAQGPDKPCBVIPT-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as an intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The trifluoromethyl groups enhance its binding affinity and stability, making it a valuable compound in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: (1S,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol

Structural Differences: The hydroxyl and amino groups are swapped (C1: hydroxyl; C2: amino) compared to the target compound. Synthesis: Synthesized via the same method as the target compound, yielding 86% as a white solid foam . Implications: The altered functional group positions may affect hydrogen-bonding interactions, solubility, and biological target engagement. For example, the hydroxyl group at C1 could influence steric hindrance or polarity differently in receptor binding.

Property Target Compound Positional Isomer
Hydroxyl Position C2 C1
Amino Position C1 C2
Synthesis Yield Not explicitly reported 86%

Stereoisomer: (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol

Structural Differences: Diastereomer with (1R,2S) configuration versus the target compound’s (1S,2S) configuration. Properties: Same molecular formula (C₁₁H₁₁F₆NO) and weight (287.2) but distinct stereochemistry . Implications: Chirality critically impacts pharmacological activity. For instance, one diastereomer may exhibit higher affinity for a target enzyme or receptor, while the other could be inactive or toxic.

Thiourea Derivative: N,N′-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea]

Structural Differences: Incorporates thiourea moieties and a diphenyl-ethanediyl linker, resulting in a larger structure (MW: 754.65) . Applications: Thiourea groups are known for hydrogen-bonding catalysis or supramolecular chemistry. The high price (¥28,400/100 mg) reflects its specialized use .

Property Target Compound Thiourea Derivative
Molecular Weight 287.2 754.65
Functional Groups Amino, hydroxyl Thiourea, diphenyl linker
Price (100 mg) Not reported ¥28,400

Halogen-Substituted Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

Structural Differences: Replaces 3,5-bis(trifluoromethyl)phenyl with 2-chloro-6-fluorophenyl (C₉H₁₁ClFNO; MW: 215.64) . Implications: Chloro and fluoro substituents are less electron-withdrawing than CF₃, reducing lipophilicity and metabolic stability. This analog may exhibit altered pharmacokinetics or target selectivity in drug design.

Property Target Compound Chloro-Fluoro Analog
Substituents 3,5-bis(CF₃)phenyl 2-chloro-6-fluorophenyl
Molecular Weight 287.2 215.64
Electronic Effects Strongly electron-withdrawing Moderately electron-withdrawing

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